molecular formula C8H8BNO2S B1457073 2-Methylbenzothiazole-6-boronic acid CAS No. 866332-18-5

2-Methylbenzothiazole-6-boronic acid

Cat. No. B1457073
CAS RN: 866332-18-5
M. Wt: 193.04 g/mol
InChI Key: FVTHDHCPCNNOAG-UHFFFAOYSA-N
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Description

2-Methylbenzothiazole-6-boronic acid, also known as MeBTB, is an organic compound with the chemical formula C8H8BNO2S. It has a molecular weight of 193.03 g/mol . The IUPAC name for this compound is 2-methyl-1,3-benzothiazol-6-ylboronic acid .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The linear formula of 2-Methylbenzothiazole-6-boronic acid is C8H8BNO2S . The InChI code for this compound is 1S/C8H8BNO2S/c1-5-10-7-3-2-6 (9 (11)12)4-8 (7)13-5/h2-4,11-12H,1H3 .


Physical And Chemical Properties Analysis

The compound is stored at refrigerated temperatures .

Scientific Research Applications

Sensing Applications

Boronic acids, including 2-Methylbenzothiazole-6-boronic acid, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . This can include both homogeneous assays and heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows for their use in various areas such as biological labelling . This could potentially be applied to 2-Methylbenzothiazole-6-boronic acid, allowing for its use in labelling biological samples for further study.

Protein Manipulation and Modification

Boronic acids have shown growth in their interaction with proteins, their manipulation, and cell labelling . This suggests that 2-Methylbenzothiazole-6-boronic acid could potentially be used in protein manipulation and modification.

Separation Technologies

Boronic acids have been utilized in separation technologies . Given this, 2-Methylbenzothiazole-6-boronic acid could potentially be used in the separation of specific compounds in a mixture.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This suggests that 2-Methylbenzothiazole-6-boronic acid could potentially be used in the development of new therapeutic drugs.

Synthesis of Complex Molecules

Boronic acids have been used in the synthesis of complex molecules . This could potentially include the use of 2-Methylbenzothiazole-6-boronic acid in the synthesis of complex boronic acids.

Safety And Hazards

The safety data sheet for 2-Methylbenzothiazole-6-boronic acid indicates that it is intended for research use only and not for medicinal, household, or other use .

properties

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTHDHCPCNNOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(S2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729122
Record name (2-Methyl-1,3-benzothiazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzothiazole-6-boronic acid

CAS RN

866332-18-5
Record name (2-Methyl-1,3-benzothiazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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